

Application Notes and Protocols for NNMT Knockdown Studies Using CRISPR-Cas9

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role at the intersection of cellular metabolism and epigenetic regulation.[1] It catalyzes the methylation of nicotinamide (NAM), a form of vitamin B3, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[2][3] Through this action, NNMT influences the availability of key metabolites: it consumes NAM, a precursor for NAD+ synthesis, and depletes the universal methyl donor SAM.[2][4]

Dysregulation of NNMT has been implicated in a wide range of pathologies, including obesity, type 2 diabetes, metabolic syndrome, various cancers, and age-related conditions.[4][5][6][7] Elevated NNMT expression is often observed in cancer cells and is associated with poor prognosis and drug resistance.[3][4][8] Consequently, NNMT has emerged as a promising therapeutic target.

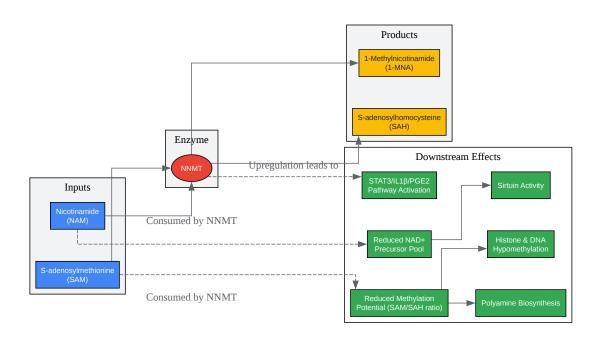
The CRISPR-Cas9 system offers a powerful and precise method for knocking out genes to study their function.[9] By generating a site-specific double-strand break (DSB) in the NNMT gene, the cell's error-prone non-homologous end joining (NHEJ) repair pathway can introduce insertions or deletions (indels), leading to frameshift mutations and a functional gene knockout. [10] This application note provides detailed protocols and workflows for utilizing CRISPR-Cas9 to achieve NNMT knockdown, enabling in-depth investigation of its biological roles and its potential as a therapeutic target.



Signaling Pathways and Metabolic Influence of NNMT

NNMT's central function is to regulate the levels of NAM and SAM, thereby impacting several downstream pathways. By consuming SAM, it acts as a "methyl sink," reducing the cellular methylation potential available for DNA, RNA, and histone methyltransferases.[2][11] This can lead to global changes in the epigenetic landscape, altering gene expression patterns.[1][12] Simultaneously, by methylating NAM, NNMT reduces the precursor pool for the NAD+ salvage pathway, potentially lowering intracellular NAD+ levels, which is crucial for the activity of sirtuins and for cellular redox reactions.[2][3]





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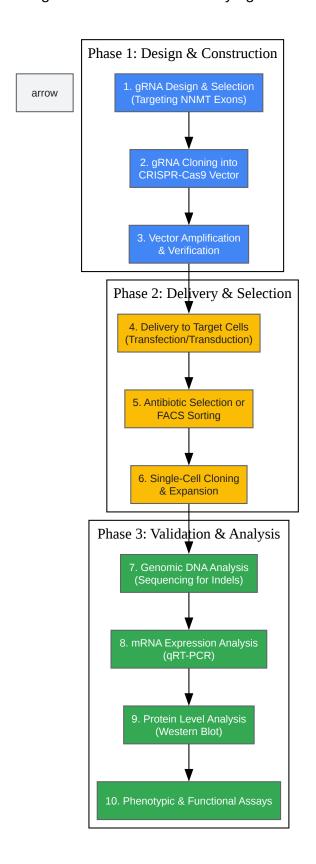
Caption: The central role of NNMT in cellular metabolism and signaling.

Experimental Workflow for CRISPR-Cas9 Mediated NNMT Knockdown

The process of generating and validating an NNMT knockout cell line involves several key stages, from initial guide RNA design to final phenotypic analysis. The workflow ensures a



systematic approach to creating a reliable model for studying the loss of NNMT function.



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Caption: A streamlined workflow for generating NNMT knockout cell lines.

Quantitative Data Summary

CRISPR-Cas9 mediated knockdown of NNMT has been shown to induce significant changes in cellular metabolites, gene expression, and cell phenotypes. The following tables summarize key quantitative findings from published studies.

Table 1: Effects of NNMT Knockdown on Cellular Metabolites

Parameter	Cell/Tissue Type	Effect of NNMT Knockdown	Reference
SAM Level	Adipose Tissue	▲ Increased by ~50%	[13]
SAM/SAH Ratio	Adipose Tissue	▲ Increased by ~50%	[13]
SAM/SAH Ratio	Liver	▲ Increased by 2.2-fold	[13]
SAM/SAH Ratio	Cancer Associated Fibroblasts	▲ Increased	[11]
NAD+ Level	Adipose Tissue	▲ Increased	[13]
NAD+(H) Level	Cancer Associated Fibroblasts	▲ Increased	[11]

| 1-MNA Production | Cancer Associated Fibroblasts | ▼ Significantly Attenuated |[11] |

Table 2: Phenotypic Consequences of NNMT Knockdown



Phenotype	Model System	Effect of NNMT Knockdown	Reference
Energy Expenditure	Adipocytes	▲ ~60% increase in oxygen consumption	[13]
Body Weight	Mice on High-Fat Diet	▼ Protected against diet-induced obesity	[13][14]
Fat Mass	Mice on High-Fat Diet	▼ Reduced relative fat mass	[7]
Glucose Tolerance	Mice on High-Fat Diet	▲ Improved	[7][13]
Metastatic Colonization	Breast Cancer Cells	▼ Reduced	[12]
Cell Migration	Cancer Cells	▼ Decreased	[15]

| CAF Marker Expression | Cancer Associated Fibroblasts | ▼ Decreased (SMA, Fibronectin) | [11] |

Table 3: Impact of NNMT Knockdown on Epigenetics and Gene Expression

Parameter	Cell/Tissue Type	Effect of NNMT Knockdown	Reference
Histone H3K4 methylation	Adipose Tissue	▲ Increased	[13]
Global 5- methylcytosine	Breast Cancer Cells	▲ Increased	[12]
Promoter DNA Methylation	Breast Cancer Cells	▲ Increased at specific gene promoters (e.g., PRDM5, COL1A1)	[12]

| Sirt1 Protein Expression| Hepatocytes | ▼ Decreased |[16] |



Detailed Experimental Protocols Protocol 1: Guide RNA (gRNA) Design and Selection for NNMT

Objective: To design and select effective gRNAs that target the human NNMT gene for CRISPR-Cas9 mediated knockout.

Principle: The gRNA directs the Cas9 nuclease to a specific genomic locus to create a DSB.[9] For gene knockout, gRNAs should target a constitutive exon early in the gene's coding sequence to maximize the chance of a frameshift mutation resulting from NHEJ repair.[10]

Materials:

- Computer with internet access
- NNMT gene information (e.g., Entrez Gene ID: 4837, RefSeg: NM 006169)[17]
- Online gRNA design tools (e.g., Synthego CRISPR Design Tool, CHOPCHOP, CRISPOR)

Procedure:

- Identify Target Exons: Obtain the sequence for the human NNMT gene. Identify exons that are present in all major splice variants and are located in the 5' region of the coding sequence (ideally within the first 10-50% of the protein-coding region).[18]
- Input Target Sequence into Design Tools: Paste the sequence of the selected exons into one
 or more gRNA design tools. These tools will identify all possible 20-nucleotide gRNA
 sequences that are followed by the appropriate Protospacer Adjacent Motif (PAM) for
 Streptococcus pyogenes Cas9 (typically NGG).[19][20]
- Evaluate On-Target Scores: The design tools will provide an "on-target" or "efficiency" score for each gRNA, predicting its likelihood of successfully inducing a DSB. Prioritize gRNAs with high on-target scores.[21]
- Evaluate Off-Target Risks: The tools will also predict potential off-target sites in the genome
 where the gRNA might bind and cause unintended DSBs. Select gRNAs with the fewest and
 lowest-scoring potential off-target sites.[19]



- Selection: Select 2-3 of the highest-ranking gRNAs for experimental validation. Choosing multiple gRNAs mitigates the risk of a single gRNA being inefficient.
- Oligonucleotide Synthesis: Order the selected gRNA sequences as pairs of complementary DNA oligonucleotides with appropriate overhangs for cloning into your chosen CRISPR-Cas9 vector.

Protocol 2: CRISPR-Cas9 Delivery to Target Cells

Objective: To deliver the CRISPR-Cas9 and gRNA components into the target cell line.

Principle: The Cas9 nuclease and the specific gRNA must be co-expressed in the target cells. This can be achieved by delivering plasmids encoding both components, often using lentiviral vectors for high efficiency in a wide range of cell types, including hard-to-transfect cells.[22][23] Electroporation of Ribonucleoprotein (RNP) complexes is another effective method.[24]

Materials:

- Target cell line (e.g., HEK293T, MDA-MB-231)
- Complete cell culture medium
- Lentiviral CRISPR-Cas9 vector containing the selected NNMT gRNA
- Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells (for lentivirus production)
- Transfection reagent (e.g., Lipofectamine, PEI)
- Polybrene
- Selection antibiotic (e.g., Puromycin)

Procedure (Lentiviral Transduction):

Lentivirus Production:



- One day before transfection, seed HEK293T cells in a 10-cm plate so they reach 70-80% confluency on the day of transfection.
- Co-transfect the HEK293T cells with the NNMT gRNA-Cas9 plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol.
- After 48-72 hours, harvest the cell culture supernatant containing the lentiviral particles.
- Filter the supernatant through a 0.45 μm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

Cell Transduction:

- One day before transduction, seed the target cells in a 6-well plate so they reach 30-50% confluency.
- On the day of transduction, remove the medium from the target cells and replace it with fresh medium containing Polybrene (typically 4-8 μg/mL) to enhance transduction efficiency.
- Add the lentiviral supernatant to the cells at various dilutions (to determine the optimal multiplicity of infection, MOI).
- Incubate the cells for 24 hours.

Selection of Transduced Cells:

- After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).
- Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced control cells have died.

Expansion and Analysis:

 Expand the surviving pool of cells. This population can be used for initial validation of knockdown efficiency.



 For definitive studies, proceed to single-cell cloning (e.g., by limiting dilution or FACS) to establish clonal cell lines where the nature of the genetic modification can be precisely determined.[23]

Protocol 3: Validation of NNMT Knockdown

Objective: To confirm the successful knockout of the NNMT gene at the genomic, mRNA, and protein levels.

- A. Genomic DNA Analysis (Sanger Sequencing)
- Genomic DNA Extraction: Isolate genomic DNA from the putative knockout clones and wildtype control cells using a commercial kit.[23]
- PCR Amplification: Design PCR primers that flank the gRNA target site in the NNMT gene, amplifying a 300-500 bp region.
- PCR and Gel Electrophoresis: Perform PCR and run the product on an agarose gel to verify amplification of a single band of the correct size.[23]
- Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing using both the forward and reverse PCR primers.
- Sequence Analysis: Align the sequencing chromatograms from the knockout clones to the
 wild-type sequence. The presence of overlapping peaks downstream of the cut site is
 indicative of heterozygous or biallelic indels. Deconvolution of the sequences (e.g., using the
 TIDE or ICE analysis tools) can help identify the specific mutations.
- B. mRNA Expression Analysis (qRT-PCR)
- RNA Extraction and cDNA Synthesis: Extract total RNA from knockout and wild-type cells.
 Synthesize cDNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for NNMT and a stable housekeeping gene (e.g., GAPDH, ACTB).
- Data Analysis: Calculate the relative expression of NNMT mRNA in the knockout clones compared to the wild-type control using the ΔΔCt method. A significant reduction in mRNA



levels indicates successful knockdown.[25]

- C. Protein Level Analysis (Western Blot)
- Protein Extraction: Lyse knockout and wild-type cells in RIPA buffer supplemented with protease inhibitors.[26]
- Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDSpolyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[26]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA.
 - Incubate the membrane with a validated primary antibody against NNMT overnight at 4°C.
 [17]
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: The absence of a band corresponding to the molecular weight of NNMT in the knockout lanes, while present in the wild-type lane, confirms successful protein knockout.
 Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

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